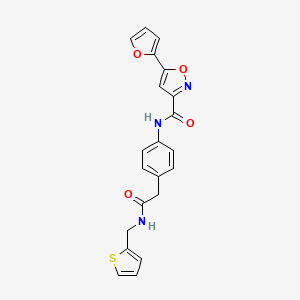

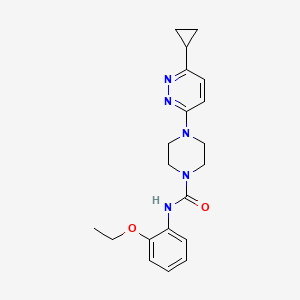

![molecular formula C27H33N3O5 B2508600 1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775453-72-9](/img/structure/B2508600.png)

1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of the oxadiazole and piperidine moieties. Oxadiazoles, in particular, are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including anticonvulsant activity . Piperidine derivatives are also of significant interest due to their presence in various bioactive compounds .

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the formation of the oxadiazole ring followed by subsequent functionalization. For instance, the synthesis of 1,3,4-oxadiazole derivatives can be achieved by converting organic acids into esters, hydrazides, and then to the oxadiazole moiety . Similarly, piperidine derivatives can be synthesized through reactions involving piperidine as a reactant, as seen in the synthesis of chromone derivatives . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely involve similar strategies of building the oxadiazole ring and introducing the piperidine and diethoxyphenyl groups in a stepwise manner.

Molecular Structure Analysis

The molecular structure of oxadiazole and piperidine derivatives has been studied using techniques such as single-crystal X-ray diffraction, which provides detailed information about the conformation and crystal packing of these molecules . For example, piperazine derivatives with an oxadiazole moiety have been found to adopt a chair conformation, and their molecular structures are stabilized by intermolecular hydrogen bonds and C-H...O interactions . While the exact molecular structure of the compound is not provided, similar analyses would likely reveal a complex arrangement of intermolecular interactions contributing to its stability.

Chemical Reactions Analysis

Oxadiazole and piperidine derivatives participate in a variety of chemical reactions. The oxadiazole moiety, for instance, can be used as a protected acetamidine in synthetic sequences, demonstrating stability under acidic or basic conditions and reactivity towards mild reduction or alkaline hydrolysis . Piperidine derivatives can be involved in reactions such as alkylation or Michael addition, which are commonly used to introduce side chains and further functionalize the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole and piperidine derivatives are influenced by their molecular structure. For example, the presence of methoxy and sulfonyl groups can affect the molecule's reactivity and interaction with biological targets . The crystal structure analysis provides insights into the solid-state properties, such as the crystal system and space group, which can influence the compound's solubility and stability . The biological evaluation of these compounds often involves assessing their potential as inhibitors of enzymes like acetylcholinesterase or as anticancer agents, which is indicative of their chemical reactivity and interaction with biological macromolecules .

Scientific Research Applications

Structural Analysis and Binding Properties

Crystal Structure and Molecular Interactions The crystal structure of compounds related to 1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied, revealing a square-planar geometry around the central atom in some related complexes. These structures often display weak intermolecular interactions, contributing to their supramolecular assembly in the crystal lattice (Kritchenkov et al., 2013). Additionally, the crystal structure and molecular interactions of related compounds have been elucidated through Hirshfeld surface analysis and DFT calculations, highlighting the nature of intermolecular contacts and the contribution of different types of interactions (Kumara et al., 2017).

Antimicrobial Activities

Synthesis and Evaluation of Antimicrobial Agents Compounds with a structure similar to 1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have been synthesized and evaluated for their antimicrobial activities. These compounds, particularly those containing oxadiazole and piperidine moieties, have demonstrated promising results against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013), (Bektaş et al., 2007), (Khalid et al., 2016).

Anticancer Potential

Synthesis and Evaluation of Anticancer Agents Similar compounds have been synthesized and evaluated for their anticancer properties, with some showing promising results. The synthesis involves several steps, and the anticancer potential is usually assessed through various methods, including absorbance measurements to gauge the effect on cell lines (Rehman et al., 2018).

Antioxidant Activity

Evaluation of Antioxidant Properties Derivatives of similar structures have been screened for their antioxidant activity using different methodologies. Some compounds, particularly those with specific substituents, have shown significant antioxidant properties, indicating their potential utility in combating oxidative stress (Mallesha et al., 2014).

Mechanism of Action

Mode of Action

Based on its structural similarity to other phenethylamine derivatives, it may interact with various neurotransmitter systems in the brain .

Biochemical Pathways

The compound may affect several biochemical pathways. Given its structural similarity to phenethylamine derivatives, it might influence the dopaminergic and serotonergic systems . .

Pharmacokinetics

Its molecular weight of 464.56 suggests it may have good bioavailability . Factors such as solubility, stability, and permeability can also influence its pharmacokinetic properties .

properties

IUPAC Name |

2-(3,4-diethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5/c1-4-33-23-11-6-20(16-24(23)34-5-2)18-26(31)30-14-12-19(13-15-30)17-25-28-27(29-35-25)21-7-9-22(32-3)10-8-21/h6-11,16,19H,4-5,12-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBFNIUQTIPTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)

![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)